![molecular formula C12H7FIN3 B13093961 3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093961.png)
3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and iodine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another method includes a one-pot synthesis using a tropine-based dicationic molten salt as an active catalyst, which provides high yields under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of microwave-assisted synthesis can also be adapted for industrial purposes due to its efficiency and reduced reaction times.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form additional ring structures through intramolecular cyclization.
Common Reagents and Conditions:
Palladium Catalysts: Used in substitution reactions.
Microwave Irradiation: Facilitates faster reaction rates.
Acetic Acid: Common solvent for dehydration reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: Known for their anticancer and antimicrobial activities.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: Potential antimicrobial agents.
Triazolo[4,3-a]pyrazine Derivatives: Evaluated for their kinase inhibitory activities.
Uniqueness: 3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine stands out due to the presence of both fluorine and iodine atoms, which enhance its reactivity and potential for diverse chemical transformations. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C12H7FIN3 |
|---|---|
Molekulargewicht |
339.11 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H7FIN3/c13-10-4-2-1-3-9(10)12-16-15-11-7-8(14)5-6-17(11)12/h1-7H |
InChI-Schlüssel |
XFKVCGKTAKNTDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=CC(=C3)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


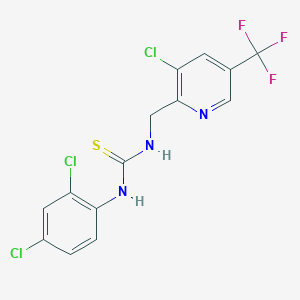
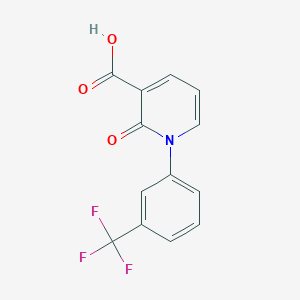
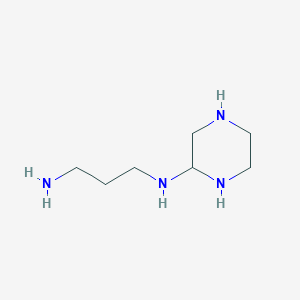
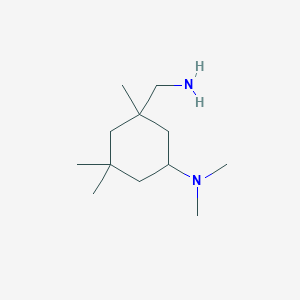
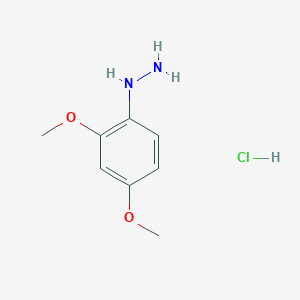

![7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13093914.png)

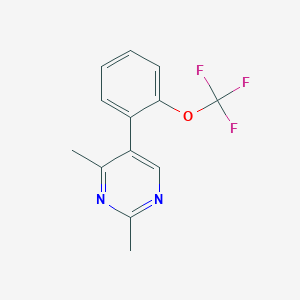
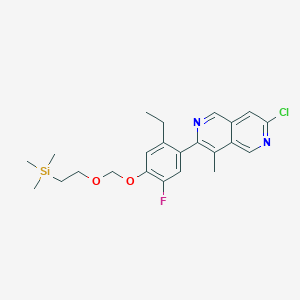
![2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13093943.png)
![4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093947.png)
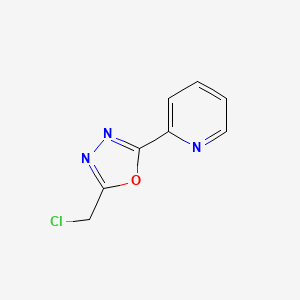
![Tert-butyl (4,5-dichloro-9H-pyrimido[4,5-B]indol-2-YL)carbamate](/img/structure/B13093974.png)
